6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound belonging to the tetrahydropyrimidine-dione class. Its structure features a pyrimidine ring with a cyclobutyl substituent at position 6 and an ethyl group at position 3 (Figure 1). The compound shares a core scaffold with uracil derivatives, but its substituents confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
6-cyclobutyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(13)6-8(11-10(12)14)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKFGEYIXFIYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives
Scientific Research Applications
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs lie in the substituents at positions 3 and 6 of the pyrimidine ring:
Table 1. Structural Comparison of Tetrahydropyrimidine-dione Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The cyclobutyl group in the target compound enhances lipophilicity compared to 6-methyluracil (logP ~-0.5 for 6-iodouracil, a related compound) . Bromacil and terbacil, with halogen substituents, exhibit higher logP values, favoring herbicidal activity through membrane penetration .
- Solubility: Bulky substituents (e.g., cyclobutyl) may reduce aqueous solubility compared to smaller groups (methyl or amino derivatives) .
Biological Activity
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has attracted attention for its potential biological activities and therapeutic applications. Its unique structure, which includes a cyclobutyl group and an ethyl group attached to a tetrahydropyrimidine core, positions it as a candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may influence pathways related to neurological disorders and cancer treatment by binding to target proteins and altering their functions.
Therapeutic Potential
Research indicates that this compound exhibits promising therapeutic potential in several areas:
- Neurological Disorders : There is ongoing investigation into its efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Anticancer Activity : Initial studies have shown that it may inhibit the proliferation of cancer cells, suggesting a role as an anticancer agent.
In Vitro and In Vivo Studies
Case studies and experimental data provide insights into the biological activity of this compound:
- Cell Proliferation Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies on A431 vulvar epidermal carcinoma cells showed marked inhibition of cell migration and invasion .
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic effects in living organisms. Early results indicate potential anti-inflammatory properties which could complement its anticancer effects.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Cyclobutyl-3-methyl-1H-pyrimidine-2,4-dione | Pyrimidine derivative | Anticancer properties |
| 5-Benzofuranyl Fused Pyrimidines | Fused heterocyclic compounds | Antimicrobial and anti-inflammatory |
| Chloroethyl Pyrimidine Nucleosides | Nucleoside analogs | Significant inhibition of cell proliferation |
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization Reactions : Commonly achieved by reacting cyclobutylamine with ethyl acetoacetate under basic conditions.
- Refluxing Conditions : The reaction is usually performed in organic solvents like ethanol or methanol to facilitate cyclization.
Chemical Reactions
This compound can undergo various reactions including:
- Oxidation : Producing oxo derivatives.
- Reduction : Yielding dihydro derivatives.
- Substitution Reactions : Allowing for the introduction of different functional groups onto the pyrimidine ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
